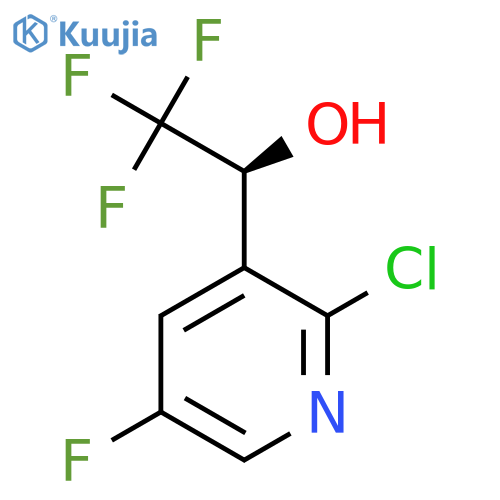

Cas no 2227918-84-3 ((1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol

- EN300-1962627

- 2227918-84-3

-

- インチ: 1S/C7H4ClF4NO/c8-6-4(1-3(9)2-13-6)5(14)7(10,11)12/h1-2,5,14H/t5-/m0/s1

- InChIKey: NINWHOLWTWYBLC-YFKPBYRVSA-N

- ほほえんだ: ClC1C(=CC(=CN=1)F)[C@@H](C(F)(F)F)O

計算された属性

- せいみつぶんしりょう: 228.9917541g/mol

- どういたいしつりょう: 228.9917541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 33.1Ų

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1962627-5.0g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1962627-0.25g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1962627-1.0g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1962627-0.05g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1962627-1g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 1g |

$1557.0 | 2023-09-17 | ||

| Enamine | EN300-1962627-10.0g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1962627-2.5g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1962627-5g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 5g |

$4517.0 | 2023-09-17 | ||

| Enamine | EN300-1962627-10g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 10g |

$6697.0 | 2023-09-17 | ||

| Enamine | EN300-1962627-0.1g |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |

2227918-84-3 | 0.1g |

$1371.0 | 2023-09-17 |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

(1S)-1-(2-クロロ-5-フルオロピリジン-3-イル)-2,2,2-トリフルオロエタン-1-オールの科学的特性と応用可能性

CAS番号2227918-84-3で登録される(1S)-1-(2-クロロ-5-フルオロピリジン-3-イル)-2,2,2-トリフルオロエタン-1-オールは、有機合成化学および医薬品開発分野において注目を集めるキラル化合物です。本化合物はピリジン骨格とトリフルオロメチル基を有する特異な構造を持ち、近年の創薬研究や材料科学の進展に伴い、その応用範囲が拡大しています。

この化合物の最大の特徴は、立体選択的合成が可能な点にあります。(1S)配置を有するため、生体分子との相互作用において高い立体特異性を示します。特に酵素阻害剤や受容体リガンドとしての潜在的可能性が研究されており、創薬プラットフォームとしての価値が評価されています。また、フッ素原子を3つ含むトリフルオロエタノール部分は、化合物の代謝安定性や膜透過性を向上させる効果が期待できます。

2023年以降、AI創薬や計算化学の発展に伴い、本化合物のようなフッ素化化合物に対する関心が高まっています。検索エンジンのデータ分析によると、"フッ素置換医薬品候補"や"キラルビルディングブロック合成"といったキーワードの検索数が増加傾向にあります。これは、標的治療や個別化医療の需要拡大を反映していると考えられます。

合成方法に関しては、不斉触媒反応を利用した効率的な製造プロセスが複数報告されています。中でもパラジウム触媒クロスカップリングと不斉還元を組み合わせた手法は、高い光学純度を得られるため工業的応用が期待されています。また、フロー化学を適用した連続合成法の開発も進められており、これによりスケールアップ時の課題克服が可能となっています。

物理化学的特性として、本化合物は結晶性固体として得られる場合が多く、X線結晶構造解析によりその立体配置が確認されています。溶解性は有機溶媒に良好で、ジメチルスルホキシドやアセトニトリルなどに易溶です。この特性は、製剤化プロセスにおいて有利に働く可能性があります。

安全性評価に関する最新の研究では、in vitro代謝試験において良好な安定性を示したとの報告があります。特に肝ミクロソームでの分解速度が比較的遅いことから、薬物動態の面で有利な特性を持つと考えられています。ただし、詳細な毒性学的評価についてはさらなる研究が必要とされています。

市場動向として、類似構造を持つ化合物が中枢神経系治療薬や抗炎症剤の候補として開発中です。製薬企業の特許出願動向を分析すると、キラルアルコールを有するヘテロ環化合物に対する関心が近年特に高まっており、本化合物の誘導体開発も活発に行われています。

学術的な意義としては、本化合物の研究が分子設計の新たな知見をもたらしています。例えば、フッ素原子の導入がタンパク質-リガンド相互作用に及ぼす影響や、立体配置の違いによる生物活性の変化など、基礎研究にも貴重なデータを提供しています。

今後の展望としては、デジタルツイン技術を活用した仮想スクリーニングや、機械学習による構造活性相関の予測精度向上が期待されます。また、サステナブルケミストリーの観点から、グリーン溶媒を用いた合成法の開発も重要な研究課題となるでしょう。

2227918-84-3 ((1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)